6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-tert-butyl-2-[(1-propan-2-ylpiperidin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-13(2)19-10-8-14(9-11-19)12-20-16(21)7-6-15(18-20)17(3,4)5/h6-7,13-14H,8-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOMXOIQSQGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C(=O)C=CC(=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure is characterized by a tert-butyl group and a piperidine moiety linked to a dihydropyridazine core. This unique arrangement may contribute to its biological properties.
Biological Activity Overview
The biological activities of 6-tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds similar to 6-tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one exhibit significant antitumor properties. For instance, studies have shown that modifications in the piperidine linker can enhance selectivity and potency against various cancer cell lines, including prostate and glioblastoma cancer cells .
2. Kinase Inhibition
The compound has been evaluated for its ability to inhibit protein kinases, specifically PKB (Akt), which plays a crucial role in cell survival and growth signaling pathways. Compounds with similar structures have demonstrated nanomolar inhibition of PKB with high selectivity over other kinases, suggesting that 6-tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one may also exhibit this property .
Case Studies
In a recent study focusing on structural modifications of piperidine-containing compounds, it was found that certain analogs demonstrated enhanced antitumor activity through selective inhibition of the PI3K-Akt pathway. This pathway is frequently dysregulated in cancers, making it a target for therapeutic intervention. The study highlighted that compounds with similar structural features to 6-tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one could be optimized for better efficacy and reduced toxicity in vivo .
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogues from Patents and Syntheses
The compound shares structural motifs with derivatives listed in European patent applications () and synthesis reports (). Key comparisons include:
Table 1: Structural and Substituent Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s isopropyl group offers intermediate lipophilicity compared to BI82488’s highly lipophilic diphenylpropanoyl group. This may favor better bioavailability than BI82488 . In contrast, hydroxyethyl-substituted derivatives () prioritize solubility but may require structural optimization for target penetration .
Aromatic substituents (e.g., diphenylpropanoyl in BI82488) risk CYP450-mediated oxidation, which could limit in vivo efficacy .
Synthetic Accessibility: The propan-2-yl group is synthetically straightforward to introduce via alkylation or reductive amination, similar to methods described for BI82488 and other intermediates () . Complex acyl groups (e.g., diphenylpropanoyl) require multi-step synthesis, increasing production costs .
Pharmacological Potential and Limitations
While pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from related structures:
- Pyridazinone and Pyrimidinone Cores: These heterocycles are associated with kinase inhibition (e.g., phosphodiesterases) and antimicrobial activity, depending on substituents .
- Piperidine Modifications : The 1-(propan-2-yl) group may enhance binding to hydrophobic pockets in target proteins compared to smaller substituents (e.g., methyl) or polar groups (e.g., hydroxyethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
